molecular formula C6H7BrN2O2S B13661217 Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate

Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B13661217
M. Wt: 251.10 g/mol
InChI Key: GJEPQLQQDJZKNJ-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a bromomethyl group at the 4-position and an ethyl ester at the 5-position. The bromomethyl group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitutions and coupling reactions .

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

ethyl 4-(bromomethyl)thiadiazole-5-carboxylate

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)8-9-12-5/h2-3H2,1H3

InChI Key

GJEPQLQQDJZKNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NS1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its biological activity.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Agricultural Chemistry: Investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent CAS Molecular Formula Molecular Weight Key Features
Ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate Bromomethyl Not provided C₆H₇BrN₂O₂S ~242.1 (calc.) High reactivity due to Br; versatile synthon for heterocyclic systems .
Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate Chloromethyl 183306-97-0 C₆H₇ClN₂O₂S 206.65 Moderate reactivity; used in controlled alkylation reactions .
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Methyl 18212-20-9 C₆H₈N₂O₂S 172.20 (calc.) Low reactivity; stable intermediate for pharmaceuticals .

Notes:

  • Bromomethyl vs. Chloromethyl: Bromine’s larger atomic radius and polarizability enhance its leaving-group ability compared to chlorine, favoring nucleophilic substitutions (e.g., Suzuki couplings or alkylations) .
  • Methyl Derivative: The absence of a halogen limits its utility in substitution reactions but enhances stability for direct functionalization .

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